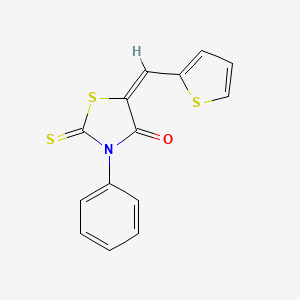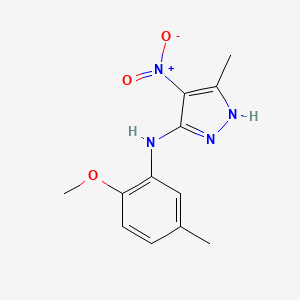
(5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiazolidinone ring and the dimethoxybenzylidene moiety contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic or acidic conditions. Common reagents used in this synthesis include:
- 2,5-dimethoxybenzaldehyde
- 3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Catalysts : Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
The reaction is usually carried out in a suitable solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the thioxo group to a thiol or thioether.
- Substitution : Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moieties.
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Substitution reagents : Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride could produce a thiol derivative.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- Medicine : Explored as a lead compound for the development of new therapeutic agents.
- Industry : Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and the dimethoxybenzylidene moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-oxo-1,3-thiazolidin-4-one
Uniqueness: (5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific combination of the thiazolidinone ring, the dimethoxybenzylidene moiety, and the thioxo group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H13NO3S2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO3S2/c1-14-12(15)11(19-13(14)18)7-8-6-9(16-2)4-5-10(8)17-3/h4-7H,1-3H3/b11-7- |
InChI-Schlüssel |
RRGLKCJMZOEZAT-XFFZJAGNSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/SC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11690667.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11690669.png)
![(1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]](/img/structure/B11690675.png)
![N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B11690679.png)
![(3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11690682.png)
![(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11690684.png)


![(4Z)-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690701.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11690703.png)
![(2E,5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11690709.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690720.png)
![2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]-6-(prop-2-en-1-yl)phenolate](/img/structure/B11690721.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11690739.png)
